molecular formula C8H8BrClS B1453771 1-Bromo-3-[(2-chloroethyl)sulfanyl]benzene CAS No. 1341412-54-1

1-Bromo-3-[(2-chloroethyl)sulfanyl]benzene

Cat. No. B1453771
CAS RN: 1341412-54-1
M. Wt: 251.57 g/mol
InChI Key: HHLDFKPIFPALDW-UHFFFAOYSA-N
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Description

“1-Bromo-3-[(2-chloroethyl)sulfanyl]benzene” is a chemical compound with the molecular formula C8H8BrClS . It has a molecular weight of 251.57 g/mol .


Molecular Structure Analysis

The InChI code for “1-Bromo-3-[(2-chloroethyl)sulfanyl]benzene” is 1S/C8H8BrClS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6H2 . This code provides a standard way to encode the compound’s structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Synthesis of Complex Molecular Structures

1-Bromo-3-[(2-chloroethyl)sulfanyl]benzene is utilized in the creation of complex molecular structures. For instance, it plays a crucial role in the synthesis of axially chiral rac-1-(2-methyl-1H-inden-3-yl)-2-(methylsulfanyl)naphthalene, which further undergoes transformations to form dichloro[η5:κS-indenyl-sulfanyl and -sulfinyl]rhodium complexes. These complexes showcase interesting structural characteristics and are synthesized using critical conditions like the use of water as a cosolvent (Baker et al., 2012).

Synthesis of Indoles and Derivatives

The compound serves as a precursor in the synthesis of unique indoles and derivatives. For example, 2-sulfanyl-3-sulfinyl(or sulfonyl)-1H-indoles are synthesized from related benzenes, showcasing the versatility of 1-Bromo-3-[(2-chloroethyl)sulfanyl]benzene in creating pharmacologically relevant structures (Kobayashi et al., 2013).

Formation of Non-Peptide Antagonists

The chemical also finds application in the formation of non-peptide antagonists. For example, benzamide derivatives have been synthesized for potential use as antagonists in various biological applications (Bi, 2015).

Development of Molecular Electronics

Its derivatives serve as building blocks in the development of molecular electronics. Aryl bromides, including 1-Bromo-3-[(2-chloroethyl)sulfanyl]benzene derivatives, are considered valuable for constructing thiol end-capped molecular wires, indicating their potential in electronic device fabrication (Stuhr-Hansen et al., 2005).

properties

IUPAC Name

1-bromo-3-(2-chloroethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClS/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLDFKPIFPALDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)SCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-[(2-chloroethyl)sulfanyl]benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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